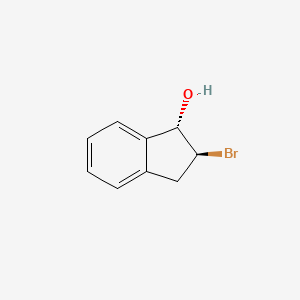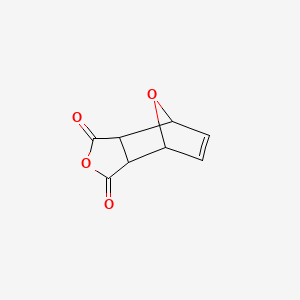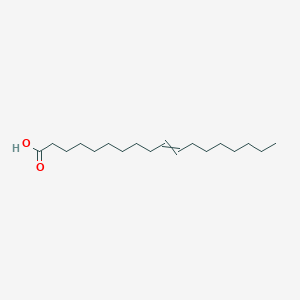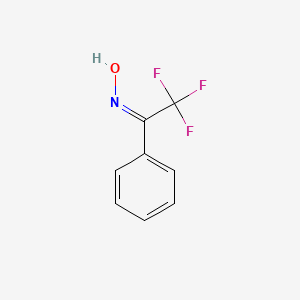
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . It is also known by its IUPAC name, (1Z)-2,2,2-trifluoro-1-phenylethanone oxime . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethylidene moiety, making it a valuable intermediate in various chemical reactions.
作用機序
Target of Action
It is known that the compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .
Mode of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines to n-oxides . This process involves the transfer of an oxygen atom from the catalyst to the substrate, resulting in the formation of N-oxides.
Biochemical Pathways
Given its role as an organocatalyst in the oxidation of tertiary amines and azines, it likely plays a role in the metabolism of these compounds .
Result of Action
As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines, resulting in the formation of n-oxides . This could potentially alter the activity of these compounds and affect cellular processes.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoroacetophenone oxime. For example, the synthesis of 2,2,2-Trifluoroacetophenone involves a reaction at -40℃ , suggesting that low temperatures may be necessary for its stability or activity. Additionally, the presence of strong acids or bases could potentially affect its activity or stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative. The reaction can be represented as follows:
C6H5COCF3+NH2OH→C6H5C(=NOH)CF3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylethylidene derivatives.
科学的研究の応用
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
- 2,2,2-trifluoroacetophenone oxime
- 2,2,2-trifluoro-1-phenylethanone oxime
Uniqueness
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .
特性
CAS番号 |
67655-83-8 |
|---|---|
分子式 |
C8H6F3NO |
分子量 |
189.13 g/mol |
IUPAC名 |
(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |
InChIキー |
TUKWYJVGKNCDJJ-KPKJPENVSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


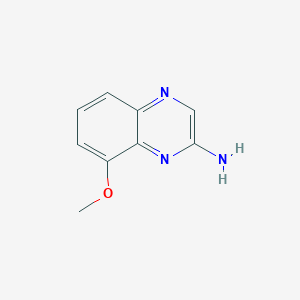

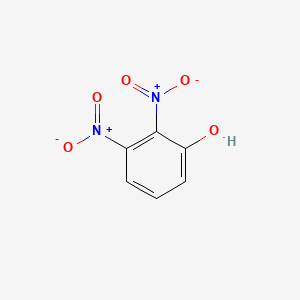
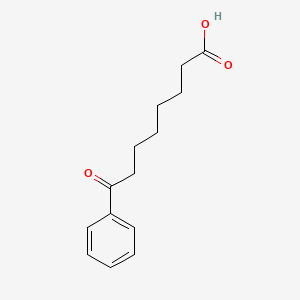
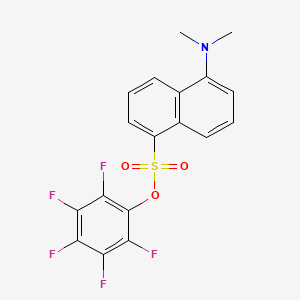

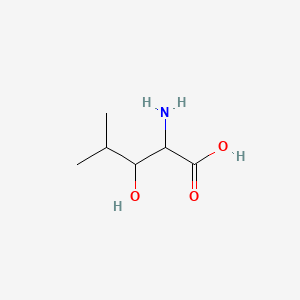
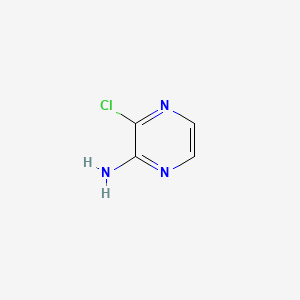
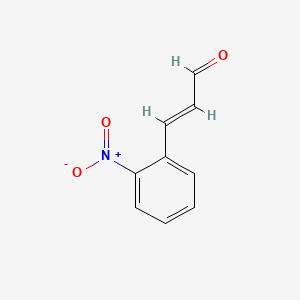
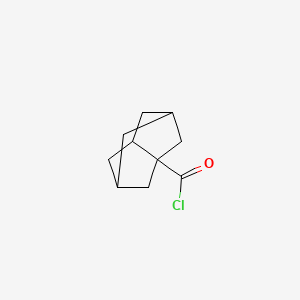
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)
